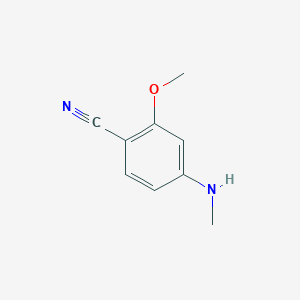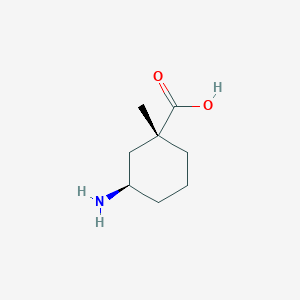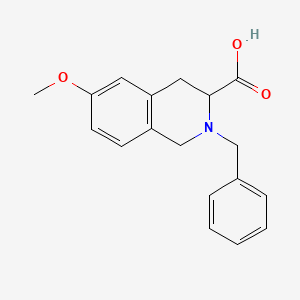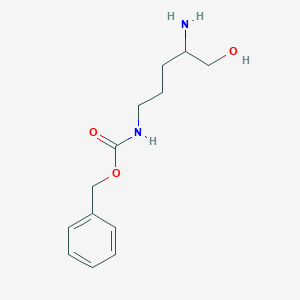
2-Bromo-1,3-dimethoxy-5-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,3-dimethoxy-5-methylbenzene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methoxy groups, and a methyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it useful in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-dimethoxy-5-methylbenzene typically involves the bromination of 1,3-dimethoxy-5-methylbenzene. The reaction is carried out using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or light to initiate the reaction. The reaction conditions usually involve a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored to avoid over-bromination and to ensure the selective substitution at the desired position on the benzene ring .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1,3-dimethoxy-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 2-methoxy-1,3-dimethoxy-5-methylbenzene when using methoxide ion (CH3O-).
Oxidation: 2-Bromo-1,3-dimethoxy-5-methylbenzoic acid.
Reduction: 1,3-Dimethoxy-5-methylbenzene.
Aplicaciones Científicas De Investigación
2-Bromo-1,3-dimethoxy-5-methylbenzene is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Used in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active molecules.
Industry: Employed in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1,3-dimethoxy-5-methylbenzene in chemical reactions involves the electrophilic substitution of the bromine atom. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. The methoxy groups, being electron-donating, further stabilize the intermediate carbocation formed during the reaction. This combination of electron-withdrawing and electron-donating groups makes the compound highly reactive in electrophilic aromatic substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1,3-dimethoxy-5-methylbenzene
- 2-Iodo-1,3-dimethoxy-5-methylbenzene
- 2-Fluoro-1,3-dimethoxy-5-methylbenzene
Uniqueness
2-Bromo-1,3-dimethoxy-5-methylbenzene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is less reactive than iodine but more reactive than chlorine and fluorine in substitution reactions, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
2675-82-3 |
|---|---|
Fórmula molecular |
C9H11BrO2 |
Peso molecular |
231.09 g/mol |
Nombre IUPAC |
2-bromo-1,3-dimethoxy-5-methylbenzene |
InChI |
InChI=1S/C9H11BrO2/c1-6-4-7(11-2)9(10)8(5-6)12-3/h4-5H,1-3H3 |
Clave InChI |
OQZULPTUCIDLJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)OC)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B12277729.png)
![8-Hydroxy-2-azaspiro[4.5]decan-1-one](/img/structure/B12277731.png)


![(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine](/img/structure/B12277737.png)
![Tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12277755.png)


![4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B12277785.png)
methyl]tetrahydropyran-4-carboxylate](/img/structure/B12277788.png)




